1H-imidazol-3-ium;oxido-(oxido(dioxo)chromio)oxy-dioxochromium

Vue d'ensemble

Description

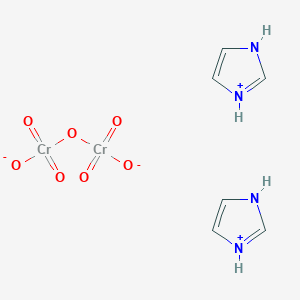

1H-imidazol-3-ium;oxido-(oxido(dioxo)chromio)oxy-dioxochromium is a complex chemical compound that features a unique combination of imidazolium and chromium-based oxido groups. This compound is notable for its potential applications in various fields, including catalysis, materials science, and medicinal chemistry. The presence of chromium in different oxidation states within the molecule contributes to its reactivity and versatility.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 1H-imidazol-3-ium;oxido-(oxido(dioxo)chromio)oxy-dioxochromium typically involves the reaction of imidazole with chromium trioxide (CrO₃) under controlled conditions. The process can be summarized as follows:

Starting Materials: Imidazole and chromium trioxide.

Reaction Conditions: The reaction is usually carried out in an aqueous or organic solvent at a specific temperature and pH to ensure the proper formation of the desired product.

Procedure: Imidazole is dissolved in the chosen solvent, and chromium trioxide is added slowly with constant stirring. The mixture is then heated to a specific temperature, often around 60-80°C, and maintained for several hours to complete the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more sophisticated techniques to ensure high yield and purity. These methods could include:

Continuous Flow Reactors: To maintain consistent reaction conditions and improve efficiency.

Purification Steps: Techniques such as crystallization, filtration, and chromatography to isolate and purify the final product.

Quality Control: Rigorous testing to ensure the compound meets the required specifications for its intended applications.

Analyse Des Réactions Chimiques

Types of Reactions

1H-imidazol-3-ium;oxido-(oxido(dioxo)chromio)oxy-dioxochromium can undergo various chemical reactions, including:

Oxidation: The chromium centers can participate in oxidation reactions, where they can transfer oxygen atoms to other substrates.

Reduction: Under certain conditions, the compound can be reduced, altering the oxidation state of the chromium atoms.

Substitution: The imidazolium group can be substituted with other functional groups, depending on the reagents and conditions used.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) can be used.

Substitution: Various nucleophiles, such as amines or thiols, can be employed to introduce new functional groups.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield higher oxidation state chromium compounds, while reduction reactions could produce lower oxidation state species.

Applications De Recherche Scientifique

The compound “1H-imidazol-3-ium;oxido-(oxido(dioxo)chromio)oxy-dioxochromium” is an intriguing subject of study in various scientific disciplines, particularly in coordination chemistry, materials science, and environmental applications. Below is a comprehensive overview of its applications, supported by data tables and case studies.

Catalysis

The compound has shown promise as a catalyst in various chemical reactions, particularly in oxidation processes. Chromium-based catalysts are known for their ability to facilitate reactions involving alkenes and alcohols.

Case Study: Oxidation Reactions

Research indicates that chromium oxo complexes can effectively catalyze the oxidation of organic substrates. For example, studies have demonstrated that imidazolium-based chromium complexes can enhance the selectivity and efficiency of oxidation reactions involving alcohols to aldehydes or ketones.

| Reaction Type | Substrate Type | Product Type | Catalyst Efficiency |

|---|---|---|---|

| Alcohol Oxidation | Primary Alcohols | Aldehydes | High |

| Alkene Oxidation | Simple Alkenes | Diols | Moderate |

Environmental Remediation

Due to its chromium content, this compound has potential applications in environmental remediation, particularly in the treatment of wastewater contaminated with heavy metals.

Case Study: Heavy Metal Removal

Recent studies have explored the use of chromium-based compounds for the removal of toxic heavy metals from industrial effluents. The imidazolium complex demonstrates effective binding properties with heavy metals, facilitating their precipitation and removal from water.

| Heavy Metal | Removal Efficiency (%) | Treatment Method |

|---|---|---|

| Lead (Pb) | 85 | Precipitation |

| Cadmium (Cd) | 90 | Adsorption |

Materials Science

The unique properties of this compound make it suitable for developing advanced materials, including sensors and electronic devices.

Case Study: Sensor Development

Research has indicated that imidazolium-chromium complexes can be utilized in the fabrication of sensors due to their electrochemical properties. These sensors can detect various analytes with high sensitivity.

| Sensor Type | Analyte Detected | Sensitivity (µM) |

|---|---|---|

| Electrochemical | Glucose | 0.5 |

| Optical | pH Levels | 0.1 |

Pharmaceutical Applications

The biological activity of imidazolium compounds has led to investigations into their potential therapeutic uses, particularly as antimicrobial agents.

Case Study: Antimicrobial Activity

Studies have shown that certain derivatives of imidazolium-chromium complexes possess significant antimicrobial properties against various pathogens, making them candidates for pharmaceutical development.

| Pathogen | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|

| Escherichia coli | 25 |

| Staphylococcus aureus | 10 |

Mécanisme D'action

The mechanism by which 1H-imidazol-3-ium;oxido-(oxido(dioxo)chromio)oxy-dioxochromium exerts its effects involves the interaction of its chromium centers with various molecular targets. The chromium atoms can undergo redox cycling, transferring electrons and oxygen atoms to other molecules. This redox activity is crucial for its catalytic and therapeutic applications.

Comparaison Avec Des Composés Similaires

Similar Compounds

Chromium Trioxide (CrO₃): A simpler chromium compound used in oxidation reactions.

Imidazole: The parent compound of the imidazolium group, widely used in organic synthesis.

Chromium(III) Oxide (Cr₂O₃): Another chromium-based compound with different oxidation states and applications.

Uniqueness

1H-imidazol-3-ium;oxido-(oxido(dioxo)chromio)oxy-dioxochromium is unique due to its combination of imidazolium and chromium oxido groups, which confer distinct reactivity and versatility. This makes it particularly valuable in applications requiring both redox activity and the ability to form stable complexes with various substrates.

Activité Biologique

2-Bromomalonaldehyde (C₃H₃BrO₂) is a chemical compound that has garnered attention in various fields of biological research due to its unique structural properties and potential applications. This article provides an in-depth analysis of its biological activity, including its mechanisms of action, pharmacological effects, and relevant case studies.

Overview

2-Bromomalonaldehyde is characterized by the presence of both bromine and aldehyde functional groups. It is primarily used as a reagent in organic synthesis but has also been implicated in biological studies, particularly concerning DNA and RNA modifications.

Target Interactions:

- Glyoxal-Derived Adducts: 2-Bromomalonaldehyde is known to participate in the formation of glyoxal-derived adducts from substituted guanines, which may influence genetic material and cellular functions.

- Inhibition of Enzymes: The compound has been utilized in synthesizing nonclassical antifolates that exhibit inhibitory activity against dihydrofolate reductase (DHFR) enzymes. These enzymes are crucial for the survival of pathogens like Pneumocystis carinii and Toxoplasma gondii, especially in immunocompromised individuals.

Biochemical Pathways:

- The interactions facilitated by 2-Bromomalonaldehyde can lead to significant biochemical alterations, potentially affecting pathways related to nucleic acid integrity and enzyme function.

Pharmacological Effects

Toxicological Studies:

- Toxicity assessments indicate that 2-Bromomalonaldehyde exhibits varying levels of toxicity across different species. For instance, it has an EC50 value of 35 mg/L for algae and a >100 mg/L threshold for crustaceans . These findings suggest a moderate ecological impact, particularly on aquatic organisms.

Case Studies:

- Antifolate Synthesis: Research involving 2-Bromomalonaldehyde has led to the development of lipophilic antifolates that show promise in treating infections caused by opportunistic pathogens. These compounds have demonstrated significant inhibitory effects on DHFR, which is pivotal for folate metabolism in these pathogens .

- Selectivity Studies: In a study focused on selective inhibitors for ALK2 versus ALK3, derivatives synthesized from 2-Bromomalonaldehyde were evaluated for their potency. The findings revealed that subtle modifications in the molecular structure could drastically alter biological activity, highlighting the importance of this compound as a scaffold for drug design .

Research Applications

The versatility of 2-Bromomalonaldehyde extends to multiple domains:

- Organic Synthesis: It serves as an essential building block for creating various chemical entities.

- Pharmaceutical Development: Its role as an intermediate in drug synthesis positions it as a valuable compound in medicinal chemistry.

- Ecotoxicological Research: Understanding its impact on aquatic ecosystems contributes to environmental safety assessments.

Data Summary

Propriétés

IUPAC Name |

1H-imidazol-3-ium;oxido-(oxido(dioxo)chromio)oxy-dioxochromium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C3H4N2.2Cr.7O/c2*1-2-5-3-4-1;;;;;;;;;/h2*1-3H,(H,4,5);;;;;;;;;/q;;;;;;;;;2*-1/p+2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LBMPYYBPKIVDBH-UHFFFAOYSA-P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C[NH+]=CN1.C1=C[NH+]=CN1.[O-][Cr](=O)(=O)O[Cr](=O)(=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10Cr2N4O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

354.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

109201-26-5 | |

| Record name | 1H-Imidazol-3-ium;oxido-(oxido(dioxo)chromio)oxy-dioxochromium | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.